(6-Cyanopyridin-2-yl)boronic acid
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Overview
Description
(6-Cyanopyridin-2-yl)boronic acid is a boronic acid derivative with the molecular formula C6H5BN2O2. This compound features a boronic acid group attached to a pyridine ring, which is further substituted with a cyano group at the 6-position. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, making them valuable intermediates in the development of pharmaceuticals and other organic compounds .
Mechanism of Action
Target of Action
The primary target of (6-Cyanopyridin-2-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the SM coupling reaction, this compound interacts with its target through a process called transmetalation . This process involves the transfer of the boronic acid group from the boron atom to the palladium catalyst . The palladium catalyst first undergoes oxidative addition with electrophilic organic groups, forming a new Pd–C bond . The boronic acid group, being nucleophilic, is then transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction is a key biochemical pathway affected by this compound . This reaction allows for the formation of carbon–carbon bonds under mild and functional group tolerant conditions . The use of this compound in this reaction contributes to its success due to the compound’s stability, ease of preparation, and environmentally benign nature .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the SM coupling reaction . This enables the synthesis of complex organic compounds, including pharmaceuticals and polymers .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the SM coupling reaction is typically conducted under mild conditions, which can be advantageous in terms of energy efficiency and the preservation of sensitive functional groups . Additionally, the reaction is generally performed in an inert atmosphere at room temperature , which can impact the stability and efficacy of the compound.
Preparation Methods
The synthesis of (6-Cyanopyridin-2-yl)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation:
Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metalation step to selectively introduce the boronic acid group at the desired position on the pyridine ring.
Palladium-Catalyzed Cross-Coupling: Halopyridines can be coupled with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst to form the boronic acid derivative.
Iridium or Rhodium-Catalyzed C-H or C-F Borylation: This method involves the activation of C-H or C-F bonds on the pyridine ring using iridium or rhodium catalysts, followed by borylation.
[4+2] Cycloadditions: This synthetic route involves cycloaddition reactions to form the boronic acid derivative.
Chemical Reactions Analysis
(6-Cyanopyridin-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst, forming carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.
Substitution Reactions: The cyano group on the pyridine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include palladium catalysts, tetraalkoxydiborane, dialkoxyhydroborane, and various metal halides. The major products formed from these reactions are typically substituted pyridines and other heterocyclic compounds .
Scientific Research Applications
(6-Cyanopyridin-2-yl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
(6-Cyanopyridin-2-yl)boronic acid can be compared with other boronic acid derivatives, such as:
(4-Cyanopyridin-2-yl)boronic acid: Similar in structure but with the cyano group at the 4-position.
(6-(2-Methoxyethoxy)pyridin-3-yl)boronic acid: Features a methoxyethoxy group instead of a cyano group.
5-Methylpyridine-3-boronic acid: Contains a methyl group instead of a cyano group.
The uniqueness of this compound lies in the specific positioning of the cyano group, which can influence its reactivity and applications in synthesis and research .
Properties
IUPAC Name |
(6-cyanopyridin-2-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BN2O2/c8-4-5-2-1-3-6(9-5)7(10)11/h1-3,10-11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUKKKADKQKMJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC=C1)C#N)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701005127 |
Source
|
Record name | (6-Cyanopyridin-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701005127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848500-38-9 |
Source
|
Record name | (6-Cyanopyridin-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701005127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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